N-Boc-DL-2-amino-1-butanol

Übersicht

Beschreibung

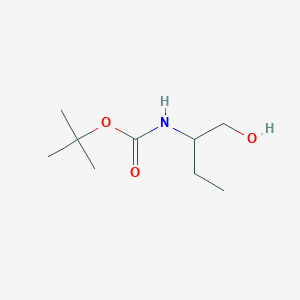

. It is a derivative of 2-amino-1-butanol, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-DL-2-amino-1-butanol typically involves the reaction of 2-amino-1-butanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as Amberlyst-15. The reaction is carried out in ethanol at ambient temperature, ensuring high chemoselectivity and yield . The general reaction scheme is as follows:

2-amino-1-butanol+di-tert-butyl dicarbonate→this compound

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products .

Analyse Chemischer Reaktionen

Deprotection Reactions

The Boc group is cleaved under acidic conditions to regenerate the free amine. This reaction is critical for accessing the reactive amino group in subsequent syntheses.

Common Reagents and Conditions:

| Reagent | Conditions | Major Product |

|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM), 0–25°C, 1–4h | DL-2-amino-1-butanol |

| HCl (4M in dioxane) | Methanol, 25°C, 12h | DL-2-amino-1-butanol·HCl salt |

Key Findings :

- TFA-mediated deprotection is highly efficient and widely used in peptide synthesis .

- HCl in dioxane or methanol produces the hydrochloride salt, which is stable and easily isolated .

Substitution Reactions

The Boc-protected amino group undergoes nucleophilic substitution, enabling alkylation or acylation.

Alkylation:

| Reagent | Base | Solvent | Product |

|---|---|---|---|

| Benzyl bromide | Triethylamine | THF | N-Boc-N-benzyl-DL-2-amino-1-butanol |

| Methyl iodide | NaHCO₃ | DMF | N-Boc-N-methyl-DL-2-amino-1-butanol |

Acylation:

| Reagent | Catalyst | Product |

|---|---|---|

| Acetyl chloride | DMAP | N-Boc-N-acetyl-DL-2-amino-1-butanol |

| Benzoyl chloride | Pyridine | N-Boc-N-benzoyl-DL-2-amino-1-butanol |

Applications : Acylated derivatives are intermediates in drug synthesis, such as antitubercular agents .

Oxidation and Reduction

The hydroxyl group can be oxidized or reduced to modify the compound’s functionality.

Oxidation:

| Reagent | Conditions | Product |

|---|---|---|

| Dess-Martin periodinane | DCM, 25°C, 2h | N-Boc-DL-2-amino-1-butanal |

| Pyridinium chlorochromate | CH₂Cl₂, 0°C, 4h | N-Boc-DL-2-amino-1-butanal |

Limitations : Over-oxidation to carboxylic acids is avoided by using mild reagents .

Reduction:

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, reflux, 6h | N-Boc-DL-2-amino-1,4-butanediol |

| NaBH₄ | MeOH, 25°C, 12h | Partial reduction observed |

Applications : Reduced products serve as chiral building blocks in asymmetric synthesis .

Ring-Opening and Cyclization

The compound participates in ring-opening reactions with epoxides and lactones.

| Substrate | Conditions | Product |

|---|---|---|

| Ethylene oxide | K₂CO₃, DMF, 80°C | N-Boc-DL-2-amino-1-butanol ethoxylate |

| β-Propiolactone | H₂O, 25°C, 24h | Hydroxyamide derivative |

Mechanism : The hydroxyl group acts as a nucleophile, attacking strained rings to form extended chains or heterocycles .

Comparative Reactivity

The reactivity of this compound differs from related compounds due to steric and electronic effects:

| Compound | Reactivity with Boc Group | Preferred Reactions |

|---|---|---|

| This compound | Moderate | Substitution, Deprotection |

| N-Boc-2-amino-2-methylpropanol | Low (steric hindrance) | Deprotection only |

| N-Boc-DL-2-amino-1-pentanol | High | Oxidation, Alkylation |

Case Studies

- Neuroprotective Derivatives : DL-2-amino-1-butanol derivatives showed reduced apoptosis in neuronal cells under oxidative stress, highlighting potential therapeutic applications.

- Peptide Coupling : Boc-protected amino alcohols improve coupling efficiency in solid-phase peptide synthesis by minimizing side reactions .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

N-Boc-DL-2-amino-1-butanol finds applications across several scientific fields:

Organic Synthesis

This compound is widely utilized as a building block in the synthesis of complex organic molecules. It can be transformed into various derivatives through reactions such as oxidation, reduction, and substitution. The Boc group protects the amino functionality during these transformations, allowing for selective reactions without interference from the amine.

Medicinal Chemistry

In drug development, this compound serves as an intermediate in synthesizing bioactive compounds. Its derivatives have been investigated for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities. The compound's ability to cross the blood-brain barrier makes it particularly interesting for neurological applications.

Peptide Synthesis

The compound is employed as a protecting group for amino acids in peptide synthesis. The Boc group can be easily removed under acidic conditions, allowing for the formation of peptide bonds and facilitating the assembly of complex peptide sequences that may exhibit therapeutic effects.

Case Study 1: Development of Antimicrobial Agents

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. A study investigated its role in synthesizing new antimicrobial agents targeting bacterial infections, highlighting its potential in pharmaceutical applications .

Case Study 2: Neurological Disorder Treatment

Another study explored the use of this compound derivatives in treating neurological disorders. The ability of these compounds to penetrate the blood-brain barrier was critical in assessing their efficacy as potential treatments for conditions such as Alzheimer's disease .

Comparative Analysis with Related Compounds

To illustrate the uniqueness of this compound compared to related compounds, the following table summarizes key characteristics:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Four-carbon chain with hydroxyl | Versatile building block; protects amine function |

| N-Boc-DL-2-amino-1-pentanol | Five-carbon chain | Longer carbon chain; different reactivity |

| N-Boc-DL-2-amino-1-hexanol | Six-carbon chain | Enhanced steric hindrance; broader application |

Wirkmechanismus

The mechanism of action of N-Boc-DL-2-amino-1-butanol primarily involves its role as a protecting group for amino functionalities. The Boc group stabilizes the amino group, preventing unwanted side reactions during synthetic processes. Upon deprotection, the free amine can participate in further chemical reactions .

Vergleich Mit ähnlichen Verbindungen

- N-Boc-2-aminoethanol

- N-Boc-3-amino-1-propanol

- N-Boc-4-amino-1-butanol

Comparison: N-Boc-DL-2-amino-1-butanol is unique due to its specific structure, which includes a butanol backbone with a Boc-protected amino group. This structure provides distinct reactivity and stability compared to other Boc-protected amino alcohols .

Biologische Aktivität

N-Boc-DL-2-amino-1-butanol is a derivative of 2-amino-1-butanol, featuring a tert-butoxycarbonyl (Boc) protective group that enhances its stability and reactivity. This compound has garnered attention in both synthetic organic chemistry and biological research due to its versatile applications and potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₃NO₂

- Molecular Weight : 115.18 g/mol

- CAS Number : 138373-86-1

The presence of the Boc group allows for selective reactions while protecting the amino group from undesired side reactions during synthesis. This characteristic is particularly useful in the development of pharmaceuticals and other biologically active compounds.

Biological Activity Overview

This compound exhibits several biological activities, largely attributed to its parent compound, DL-2-amino-1-butanol. The following sections detail its potential pharmacological effects, mechanisms of action, and relevant research findings.

1. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties . Studies have suggested that derivatives of 2-amino-1-butanol can protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of apoptosis in neuronal cells .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties , showing potential effectiveness against various bacterial strains. The structural features of this compound allow it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.

3. Anti-Tubercular Activity

Research has indicated that the parent compound, 2-amino-1-butanol, exhibits anti-tubercular activity. This compound may retain some of these properties, making it a candidate for further studies aimed at developing new treatments for tuberculosis.

Synthesis Methods

This compound can be synthesized through various methods, typically involving the protection of the amino group using Boc anhydride or similar reagents under controlled conditions. The following table summarizes common synthesis routes:

| Synthesis Method | Description |

|---|---|

| Boc Protection | Reaction of DL-2-amino-1-butanol with Boc anhydride in the presence of a base (e.g., triethylamine) to form this compound. |

| Deprotection | Removal of the Boc group under acidic conditions (e.g., HCl) to yield free amino alcohol for further reactions. |

Case Studies and Research Findings

Several studies have focused on the biological activity and applications of this compound:

Case Study 1: Neuroprotection in Cell Models

A study published in Neuroscience Letters demonstrated that this compound could significantly reduce neuronal cell death induced by oxidative stress in vitro. The results indicated a decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against various Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

Eigenschaften

IUPAC Name |

tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRGWGOFPUXNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571731 | |

| Record name | tert-Butyl (1-hydroxybutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138373-86-1, 193086-15-6 | |

| Record name | tert-Butyl (1-hydroxybutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-DL-2-amino-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.